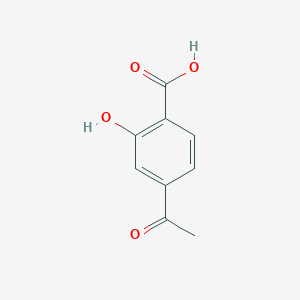
4-Acetyl-2-hydroxybenzoic acid
描述
4-Acetyl-2-hydroxybenzoic acid is an aromatic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of an acetyl group at the fourth position and a hydroxyl group at the second position on the benzene ring
作用机制
Target of Action
4-Acetyl-2-hydroxybenzoic acid belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These compounds contain a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group . Among the benzoic acid derivatives, 2-hydroxy benzoic acid (salicylic acid), 4-hydroxyl benzoic acid, 2,3-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid), 3,4,5-trihydroxybenzoic acid (gallic acid) are widely studied phenolic compounds in foods .
Mode of Action
It’s worth noting that salicylic acid, a structurally similar compound, directly and irreversibly inhibits cox-1 and cox-2 to decrease the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Biochemical Pathways
The biosynthesis of hydroxybenzoic acids, including this compound, involves the shikimate and phenylpropanoid pathways . In Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Pharmacokinetics
A study on p-aminosalicylic acid (pas), a structurally similar compound, found that after administration, the concentrations of pas declined rapidly in plasma with an elimination t1/2 of 34 min . The metabolite AcPAS was detected in plasma and eliminated with a t1/2 of 147 min . PAS and AcPAS were detected in brain tissues; AcPAS had a much higher tissue concentration and a longer t1/2 than the parent PAS in most tissues examined .
Result of Action
Hydroxybenzoic acids are known for their health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Plant growing under different environments and conditions also showed differences in the metabolite profile .
生化分析
Biochemical Properties
4-Acetyl-2-hydroxybenzoic acid, like other hydroxybenzoic acids, has been found to have excellent biochemical capabilities . It can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . The compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Related compounds, such as hydroxybenzoic acids, have been found to have significant effects on cellular processes . They can influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds, such as hydroxybenzoic acids, have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Related compounds, such as hydroxybenzoic acids, have been found to have anti-inflammatory effects in animal trials .
Metabolic Pathways
This compound is involved in the biosynthesis of coenzyme Q, a vital component in the electron transport chain . The compound is metabolized via the shikimate pathway in bacteria .
Transport and Distribution
Related compounds, such as hydroxybenzoic acids, have been found to be metabolized by the gut microflora via sulfate conjugation and decarboxylation reaction .
Subcellular Localization
Related compounds, such as hydroxybenzoic acids, have been found to be localized in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 2-hydroxybenzoic acid (salicylic acid) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acetylation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as recrystallization, helps in obtaining the pure compound.
化学反应分析
Types of Reactions: 4-Acetyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-acetyl-2-ketobenzoic acid or 4-acetyl-2-carboxybenzoic acid.
Reduction: Formation of 4-(1-hydroxyethyl)-2-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
4-Acetyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
相似化合物的比较
Salicylic Acid (2-hydroxybenzoic acid): Lacks the acetyl group but shares the hydroxyl group at the second position.
4-Hydroxybenzoic Acid: Lacks the acetyl group and has a hydroxyl group at the fourth position.
Acetylsalicylic Acid (Aspirin): Contains an acetyl group at the second position and is widely used as an analgesic and anti-inflammatory agent.
Uniqueness: 4-Acetyl-2-hydroxybenzoic acid is unique due to the presence of both the acetyl and hydroxyl groups on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
4-acetyl-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBAIOHGDCOFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate](/img/structure/B3079814.png)
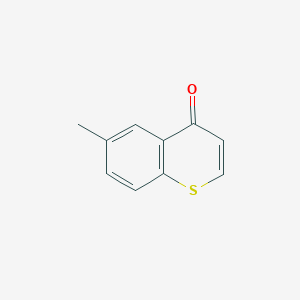
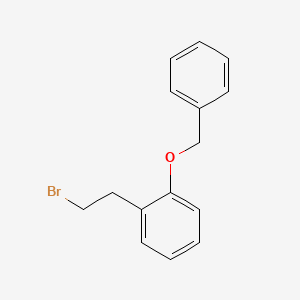
![3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3079851.png)


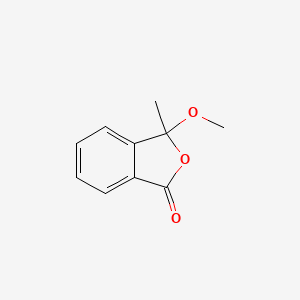
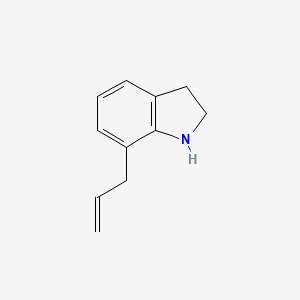
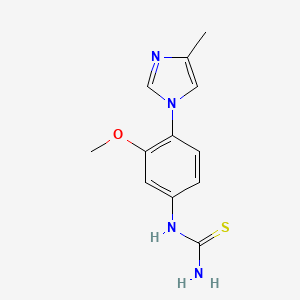
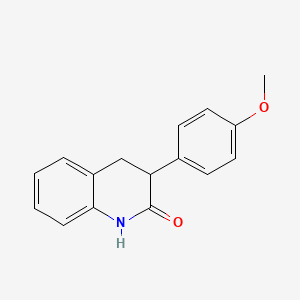
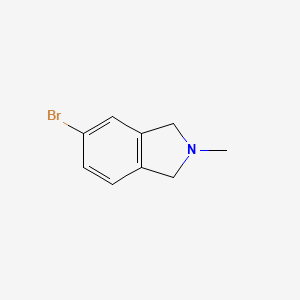
![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)
